(5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone
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Overview
Description
(5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone is an organic compound with the molecular formula C15H10FNO2 and a molecular weight of 255.25 g/mol This compound features a benzofuran ring substituted with a fluorine atom and a methyl group, as well as a pyridinyl methanone moiety
Preparation Methods
The synthesis of (5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds. The reaction conditions typically involve mild temperatures and the use of organic solvents.
Chemical Reactions Analysis
(5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using transition metal catalysts such as copper to form pyridin-2-yl-methanones . Common reagents used in these reactions include oxidizing agents like water and mild reaction conditions. The major products formed from these reactions are typically aromatic ketones, which are important intermediates in pharmaceutical synthesis.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. Additionally, it is used in the development of fluorescent probes for detecting specific ions and molecules in biological systems . Its unique structural properties make it a valuable tool in the study of molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of (5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and pyridinyl groups play a crucial role in its reactivity and binding affinity. For example, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the pyridinyl group can act as a ligand for metal ions . These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
(5-Fluoro-3-methylbenzofuran-2-yl)(pyridin-2-yl)methanone can be compared with other similar compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone . These compounds share structural similarities, such as the presence of fluorine and pyridinyl groups, but differ in their specific substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10FNO2 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
(5-fluoro-3-methyl-1-benzofuran-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H10FNO2/c1-9-11-8-10(16)5-6-13(11)19-15(9)14(18)12-4-2-3-7-17-12/h2-8H,1H3 |
InChI Key |
XXGOKMBJUJZZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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